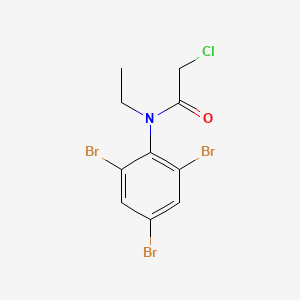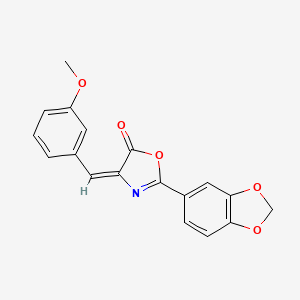![molecular formula C28H27NO4 B15017070 heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate](/img/structure/B15017070.png)
heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate is a complex organic compound with the molecular formula C28H27NO4. This compound is characterized by its unique structure, which includes a heptyl chain, a benzoate group, and an indenoisoquinoline core.
Méthodes De Préparation
The synthesis of heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the benzoate group or the heptyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups in the indenoisoquinoline core, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate group, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate has several scientific research applications:
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The indenoisoquinoline core is known to intercalate with DNA, disrupting the replication and transcription processes. This can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate can be compared with other similar compounds, such as:
Heptyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate: This compound has a similar structure but includes chlorine atoms, which may alter its chemical and biological properties.
Heptyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate:
The uniqueness of this compound lies in its specific structure and the absence of halogen substitutions, which may influence its interactions with biological targets and its overall reactivity.
Propriétés
Formule moléculaire |
C28H27NO4 |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
heptyl 4-(5,7-dioxo-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaen-6-yl)benzoate |
InChI |
InChI=1S/C28H27NO4/c1-2-3-4-5-6-17-33-28(32)20-9-13-21(14-10-20)29-26(30)22-15-11-18-7-8-19-12-16-23(27(29)31)25(22)24(18)19/h9-16H,2-8,17H2,1H3 |
Clé InChI |
HGNPWTPPIXHBOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(CC5)C=C3)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z,5Z)-5-(2-chloro-5-nitrobenzylidene)-2-[(2E)-(2-chloro-5-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15016992.png)
![4-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B15016996.png)
![(5E)-3-{[(2-fluorophenyl)amino]methyl}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15017002.png)
![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B15017012.png)

![N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15017022.png)
![5-bromo-N'-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B15017026.png)
![2-(2-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15017031.png)
![N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B15017039.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B15017053.png)
acetyl}hydrazinylidene)-N-(2-methyl-5-nitrophenyl)butanamide](/img/structure/B15017054.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B15017062.png)

![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B15017091.png)
